2-(4-Ethoxybenzamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxybenzamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry.
Mechanism of Action
Target of Action
The primary target of 2-(4-Ethoxybenzamido)thiophene-3-carboxamide is mitochondrial complex I . This complex is a key component of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.
Mode of Action
This compound interacts with its target by inhibiting the activity of mitochondrial complex I . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth . By disrupting ATP production, the compound induces a state of energy stress that can inhibit the growth and proliferation of cancer cells .
Preparation Methods
The synthesis of 2-(4-Ethoxybenzamido)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminothiophene-3-carboxylic acid with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial production methods for thiophene derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-(4-Ethoxybenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted thiophene derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted thiophenes.
Scientific Research Applications
2-(4-Ethoxybenzamido)thiophene-3-carboxamide has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Thiophene derivatives, including this compound, are used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.
Comparison with Similar Compounds
2-(4-Ethoxybenzamido)thiophene-3-carboxamide can be compared with other similar thiophene derivatives, such as:
2-Aminothiophene-3-carboxamide: This compound has similar structural features but lacks the ethoxybenzamido group, which may result in different biological activities and applications.
2-(4-Methoxybenzamido)thiophene-3-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological properties.
2-(4-Chlorobenzamido)thiophene-3-carboxamide: The presence of a chlorine atom in this compound may enhance its antimicrobial activity compared to this compound.
Properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-10-5-3-9(4-6-10)13(18)16-14-11(12(15)17)7-8-20-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULQTTIYKFMIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.